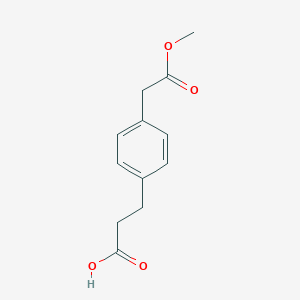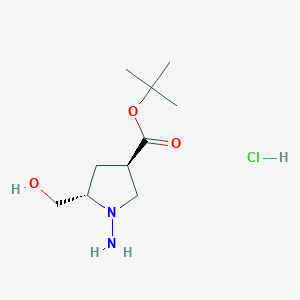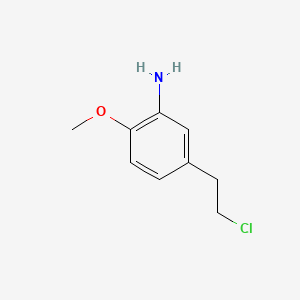
5-(2-Chloroethyl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)-2-methoxyaniline is an organic compound with the molecular formula C9H11ClNO. It is a derivative of aniline, where a chloroethyl group is attached to the benzene ring at the 5-position and a methoxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the nucleophilic substitution of 2-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Reductive Amination: Another approach is the reductive amination of 2-methoxybenzaldehyde with ethylene diamine followed by chlorination.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as iron and hydrochloric acid or hydrogenation catalysts are used.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation: this compound nitro compound.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
5-(2-Chloroethyl)-2-methoxyaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-(2-Chloroethyl)-2-methoxyaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
2-Chloroethyl aniline
2-Methoxyaniline
5-Chloroethyl-2-methoxyaniline
Uniqueness: 5-(2-Chloroethyl)-2-methoxyaniline is unique due to the presence of both chloroethyl and methoxy groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
JZTLQWXDSUJIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


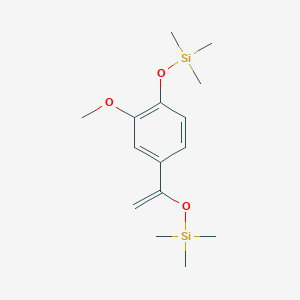
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
![Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-](/img/structure/B15365209.png)

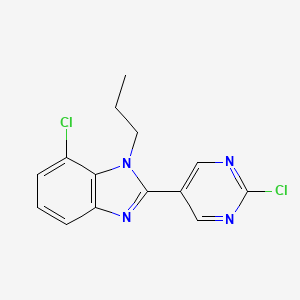
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
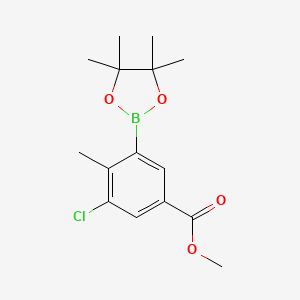

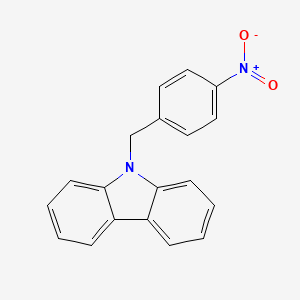
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
